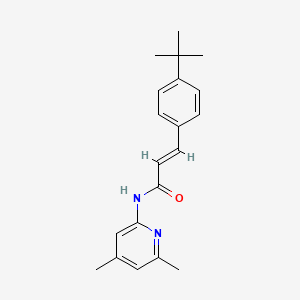
3-(4-tert-butylphenyl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-tert-butylphenyl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide is a chemical compound that has been extensively studied in the scientific community due to its potential applications in various fields. This compound is commonly referred to as TAK-659 and is known for its ability to inhibit protein kinase B (PKB) and B cell receptor (BCR) signaling pathways.
Wissenschaftliche Forschungsanwendungen
3-(4-tert-butylphenyl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide has been extensively studied for its potential applications in various fields. In the field of oncology, TAK-659 has been shown to inhibit the growth of B-cell malignancies. In addition, TAK-659 has also been studied for its potential applications in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus.
Wirkmechanismus
TAK-659 acts as an inhibitor of protein kinase B (3-(4-tert-butylphenyl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide) and B cell receptor (BCR) signaling pathways. This compound is a key regulator of cell survival, growth, and metabolism, while BCR is a critical component of B-cell receptor signaling. By inhibiting these pathways, TAK-659 can induce apoptosis in cancer cells and suppress the activity of immune cells in autoimmune diseases.
Biochemical and Physiological Effects:
TAK-659 has been shown to have various biochemical and physiological effects. In preclinical studies, TAK-659 has been shown to induce apoptosis in cancer cells and suppress the activity of immune cells in autoimmune diseases. In addition, TAK-659 has been shown to inhibit the proliferation of B-cells and decrease the production of inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of TAK-659 is its specificity for 3-(4-tert-butylphenyl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide and BCR signaling pathways, which makes it a promising candidate for the treatment of various diseases. However, one of the limitations of TAK-659 is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of 3-(4-tert-butylphenyl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide. One potential direction is the development of more soluble analogs of TAK-659, which could improve its pharmacological properties. Another direction is the investigation of TAK-659 in combination with other drugs, which could enhance its efficacy in the treatment of various diseases. Finally, further studies are needed to elucidate the exact mechanisms of action of TAK-659 and its potential applications in other fields, such as neurology and infectious diseases.
Conclusion:
In conclusion, this compound is a promising chemical compound that has been extensively studied for its potential applications in various fields. Its specificity for this compound and BCR signaling pathways makes it a promising candidate for the treatment of various diseases, including cancer and autoimmune diseases. However, further studies are needed to fully elucidate its mechanisms of action and potential applications in other fields.
Synthesemethoden
The synthesis of 3-(4-tert-butylphenyl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide involves the reaction of 4,6-dimethyl-2-pyridinecarboxylic acid with tert-butylamine to form the corresponding amide. This amide is then reacted with 4-tert-butylbenzaldehyde to form the intermediate compound. Finally, the intermediate is reacted with acryloyl chloride to yield the desired product.
Eigenschaften
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-N-(4,6-dimethylpyridin-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-14-12-15(2)21-18(13-14)22-19(23)11-8-16-6-9-17(10-7-16)20(3,4)5/h6-13H,1-5H3,(H,21,22,23)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAZUIBCRVFRTJV-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)C=CC2=CC=C(C=C2)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=C1)NC(=O)/C=C/C2=CC=C(C=C2)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclohexyl-2-[(2,4-difluorophenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B5784930.png)

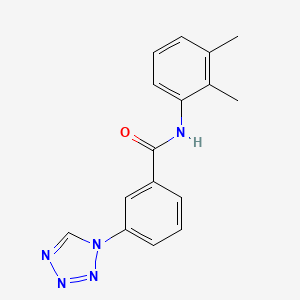
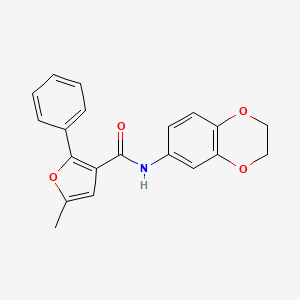
![5-methyl-2-[5-(4-methylphenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5784974.png)


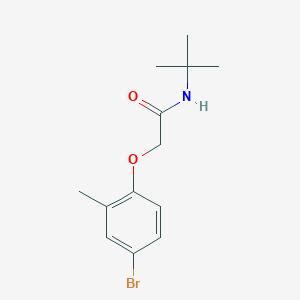
![N'-[(2-bromobenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5785000.png)
![3-(4-chlorophenyl)-N-{[(4-fluorophenyl)amino]carbonothioyl}acrylamide](/img/structure/B5785002.png)


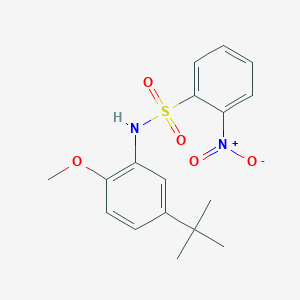
![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5785051.png)